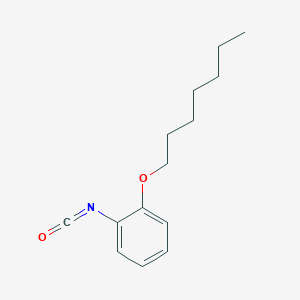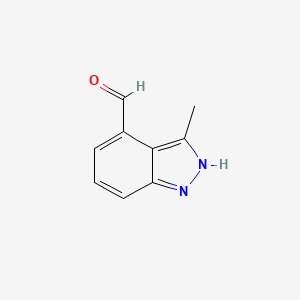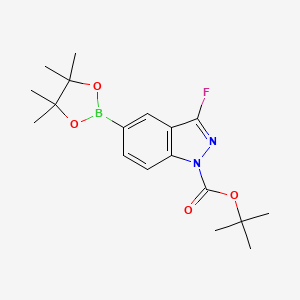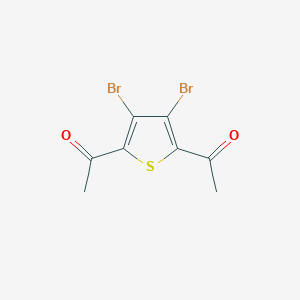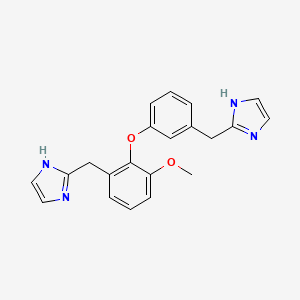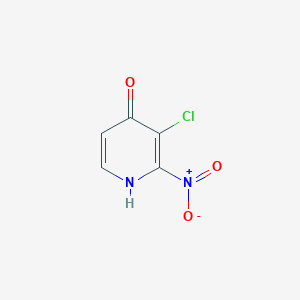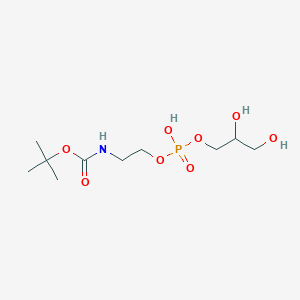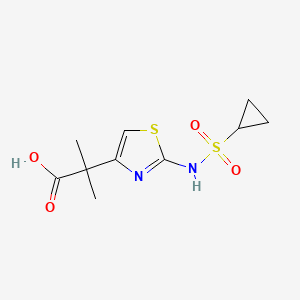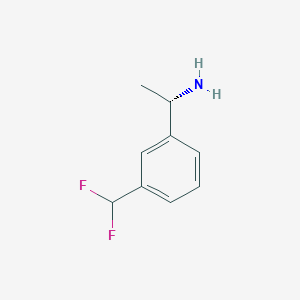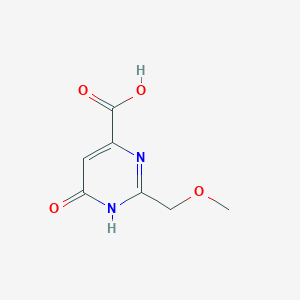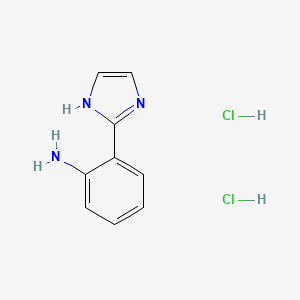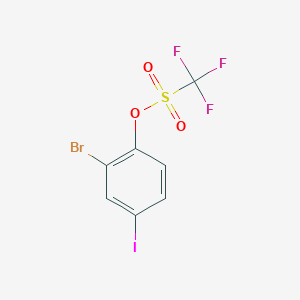
2-Bromo-4-iodophenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-iodophenyl trifluoromethanesulfonate is an organohalide compound that contains bromine, iodine, and trifluoromethanesulfonate groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodophenyl trifluoromethanesulfonate typically involves the triflation of 2-Bromo-4-iodophenol. The reaction is carried out using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-iodophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-4-iodophenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-iodophenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions. The bromine and iodine atoms can undergo oxidative addition with transition metals, enabling coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodophenyl trifluoromethanesulfonate
- 2-Iodophenyl trifluoromethanesulfonate
- 4-Bromo-2-fluorophenyl trifluoromethanesulfonate
Uniqueness
2-Bromo-4-iodophenyl trifluoromethanesulfonate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for selective functionalization and diverse synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H3BrF3IO3S |
|---|---|
Peso molecular |
430.97 g/mol |
Nombre IUPAC |
(2-bromo-4-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF3IO3S/c8-5-3-4(12)1-2-6(5)15-16(13,14)7(9,10)11/h1-3H |
Clave InChI |
UEXXZGCZYWRXOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)Br)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



